The synthesis of M-31850 involves several steps, primarily utilizing naphthalimide derivatives. A common method includes the reaction of a thiol compound with an α,ω-dibromoalkane in the presence of potassium carbonate as a base. This reaction is typically conducted in a solvent mixture of acetone and water, allowing for the formation of the alkylamine linker that connects the two naphthalimide moieties. The process generally requires stirring for an extended period (up to 20 hours) at room temperature, followed by purification through chromatography to isolate the desired product .
M-31850 consists of two naphthalimide units connected by an alkylamine linker. The molecular formula can be represented as , reflecting its complex structure. The naphthalimide moieties are known for their aromatic properties and ability to engage in π-π stacking interactions, which are crucial for their biological activity. The structural analysis shows that one naphthalimide unit binds directly to the active site of Hexosaminidase A, while the second unit interacts with a hydrophobic patch outside this site .
M-31850 participates in several chemical reactions primarily involving enzyme inhibition. It acts as a competitive inhibitor against Hexosaminidase A and B, influencing their catalytic activity. The compound's mechanism involves binding at or near the enzyme's active site, stabilizing it and preventing substrate access. This interaction significantly increases the half-life of mutant Hexosaminidase A under thermal stress conditions .
The mechanism by which M-31850 exerts its biological effects involves its binding affinity to specific sites on β-N-acetylhexosaminidases. The first naphthalimide binds within the substrate-binding pocket, while the second binds to an adjacent hydrophobic region. This dual binding stabilizes the enzyme structure and enhances its functional integrity, particularly in cases where mutations compromise enzyme activity .
M-31850 exhibits several notable physical and chemical properties that contribute to its function as an inhibitor:
These properties are crucial for its application in biochemical assays and potential therapeutic use.
M-31850 has significant implications in biochemistry and pharmacology due to its role as a pharmacological chaperone. Its ability to enhance enzyme stability makes it a candidate for treating lysosomal storage disorders such as Tay-Sachs disease, where Hexosaminidase A is deficient. Furthermore, ongoing research explores its potential in drug development for other metabolic disorders associated with enzyme dysfunction .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2